5-(2-Bromophenyl)thiophene-2-carbaldehyde

Regioselective C–H functionalization Palladium catalysis Thiophene β-arylation

5-(2-Bromophenyl)thiophene-2-carbaldehyde (CAS 886509-00-8; molecular formula C₁₁H₇BrOS; MW 267.14 g/mol) belongs to the 5-aryl-2-thiophenecarbaldehyde class, a family of heterocyclic building blocks widely employed in medicinal chemistry and materials science. It is characterized by a thiophene ring bearing a formyl group at C2 and a 2-bromophenyl substituent at C5, providing two orthogonal reactive handles for sequential derivatization.

Molecular Formula C11H7BrOS
Molecular Weight 267.14
CAS No. 886509-00-8
Cat. No. B2412544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Bromophenyl)thiophene-2-carbaldehyde
CAS886509-00-8
Molecular FormulaC11H7BrOS
Molecular Weight267.14
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(S2)C=O)Br
InChIInChI=1S/C11H7BrOS/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H
InChIKeyIQUYPNNYNSJOEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Bromophenyl)thiophene-2-carbaldehyde (CAS 886509-00-8): Core Identity and Procurement-Relevant Classification


5-(2-Bromophenyl)thiophene-2-carbaldehyde (CAS 886509-00-8; molecular formula C₁₁H₇BrOS; MW 267.14 g/mol) belongs to the 5-aryl-2-thiophenecarbaldehyde class, a family of heterocyclic building blocks widely employed in medicinal chemistry and materials science [1]. It is characterized by a thiophene ring bearing a formyl group at C2 and a 2-bromophenyl substituent at C5, providing two orthogonal reactive handles for sequential derivatization. Its ortho-bromoaryl motif distinguishes it from the para-bromo (CAS 38401-70-6) and meta-bromo (CAS 38401-72-8) positional isomers, as well as from the non-halogenated 5-phenylthiophene-2-carbaldehyde, with direct consequences for regioselectivity in palladium-catalyzed transformations [2]. The compound is commercially available at 95–98% purity from multiple suppliers, positioning it as a readily accessible but functionally non-interchangeable synthetic intermediate .

Why 5-(2-Bromophenyl)thiophene-2-carbaldehyde Cannot Be Replaced by Its Positional Isomers or Dehalogenated Analogs


The ortho-bromo substituent on the phenyl ring of 5-(2-bromophenyl)thiophene-2-carbaldehyde is not merely a leaving group; it is a mechanistically essential structural feature that enables palladium 1,4-migration, a transformation that redirects C–C bond formation to the otherwise inaccessible β-position of the thiophene ring [1]. This reactivity pathway is completely absent in the para-bromo (CAS 38401-70-6) and meta-bromo (CAS 38401-72-8) isomers, and it differs fundamentally from the behavior of the 2-chloro analog, which suffers from partial C–Cl bond cleavage under standard coupling conditions [1]. The 5-phenyl analog (lacking any halogen) cannot participate in oxidative addition at all and thus forfeits the entire Suzuki coupling and direct arylation manifold. Selecting the incorrect positional isomer or halogen therefore does not simply reduce yield—it eliminates access to an entire regiodivergent product space that is uniquely enabled by the 2-bromoaryl architecture [2].

Quantitative Differentiation Evidence for 5-(2-Bromophenyl)thiophene-2-carbaldehyde Versus Closest Analogs


Ortho-Bromo Substituent Enables Exclusive Pd 1,4-Migration/β-Arylation; Meta-Bromo Gives Complex Mixtures

The Pd-catalyzed direct arylation of 2-(2-bromoaryl)thiophenes proceeds via a 1,4-migration mechanism that delivers heteroaryl coupling exclusively at the thienyl β-position, a transformation that is synthetically inaccessible via classical Suzuki or direct C–H arylation routes [1]. In a direct comparison, 2-(2-bromophenyl)-5-methylthiophene (1a) reacted with 2-acetylthiophene under Pd(OAc)₂/KOAc/DMA at 150 °C to give a 19:81 mixture of the Suzuki-type product 2a versus the β-arylated product 2b, with 2b isolated in 64% yield [1]. Critically, the authors state that this methodology is limited to 2-(2-bromoaryl)thiophenes; when 3-(2-bromoaryl)thiophenes are employed, complex mixtures of products are obtained, demonstrating that the ortho relationship between the bromine and the thienyl group is a strict structural requirement for productive 1,4-migration [1]. The 2-chloro analog (1c) showed partial C–Cl bond cleavage at 150 °C, necessitating a lower temperature of 130 °C, which constrains the scope of applicable coupling partners [1].

Regioselective C–H functionalization Palladium catalysis Thiophene β-arylation

Regiodivergent Coupling: Suzuki vs. Direct Arylation Product Control Achievable Only with Ortho-Bromo Substrate

The 2-(2-bromoaryl)thiophene scaffold supports a unique regiodivergent coupling strategy wherein the choice of base dictates whether the product arises from classical Suzuki coupling (C–C bond formation at the aryl bromide position) or from 1,4-migration/direct arylation (C–C bond formation at the thienyl β-position) [1]. When 2-(2-bromophenyl)-5-methylthiophene (1a) was reacted with arylboronic acids under Pd(OAc)₂/K₂CO₃/DMA, the Suzuki-type products 2a, 34a, and 35a were obtained with complete selectivity (100% of isomer a) [1]. In contrast, switching the base to KOPiv shifted the selectivity to 73% of isomer 2a and 27% of isomer 2b (52% yield of 2a), while KOAc favored the β-arylated isomer 2b [1]. This programmable selectivity between two structurally distinct product families from a single starting material is not achievable with para- or meta-bromo isomers, which are restricted to Suzuki coupling alone [2].

Regiodivergent synthesis Suzuki-Miyaura coupling Programmed polyheteroaromatic synthesis

Ortho-Bromo Substituent as Traceless Directing Group for β-Vinylation: Scope Unique to 2-Bromoaryl Architecture

The 2-bromo substituent on the aryl ring of 5-(2-bromophenyl)thiophene-2-carbaldehyde and related substrates functions as a traceless directing group in Pd-catalyzed Heck-type β-vinylation of the thiophene ring [1]. The oxidative addition of the C–Br bond to Pd(0), followed by 1,4-migration, activates the thienyl β-C–H position; subsequent Heck vinylation and reductive elimination regenerates the C–H bond at the original bromine position, rendering the bromine 'traceless' in the final product [1]. This transformation has been demonstrated for a range of 2-(2-bromoaryl)thiophenes with various alkenes, enabling programmed synthesis of 2,3,5-trisubstituted thiophenes via sequential Suzuki C2-coupling, direct C5-arylation, and Pd 1,4-migration Heck C3-vinylation [1]. The traceless directing group concept is geometrically impossible with para- or meta-bromo isomers, as the 1,4-migration requires the ortho relationship between the C–Br bond and the thienyl unit [2].

C–H vinylation Traceless directing group Heck reaction Thiophene functionalization

Biological Activity of Arylthiophene-2-carbaldehyde Scaffold: Halogen Position Modulates Antibacterial and Antiurease Potency

While direct head-to-head bioactivity data for 5-(2-bromophenyl)thiophene-2-carbaldehyde versus its positional isomers have not been reported in peer-reviewed literature, a systematic study of 4-arylthiophene-2-carbaldehyde analogs (Ali et al., 2013, Molecules) established that the identity and position of aryl substituents significantly modulate biological activity [1]. Across a panel of 10 compounds (2a–2j), antibacterial IC₅₀ values against Pseudomonas aeruginosa ranged from 29.7 µg/mL (compound 2d, bearing a 3-CF₃-5-CN substituent) to essentially inactive [1]. Antiurease IC₅₀ values spanned 27.1–32.2 µg/mL for active compounds, with the most potent (2i, 3-Cl-4-F substitution) achieving 27.1 µg/mL, comparable to the thiourea standard (27.5 µg/mL) [1]. The study demonstrates that electron-withdrawing substituents on the aryl ring enhance bioactivity, and the position of these substituents critically determines potency [1]. By extension, the ortho-bromo substituent in the target compound presents a distinct electronic and steric environment compared to para- or meta-bromo isomers, which is expected to yield differentiated bioactivity profiles when the compound is employed as a precursor for bioactive thiosemicarbazone, hydrazone, or chalcone derivatives [2].

Antibacterial Antiurease Nitric oxide scavenging Structure-activity relationship

Sequential Orthogonal Functionalization: Aldehyde Condensation Followed by Suzuki Coupling Enabled by Dual Reactive Handles

5-(2-Bromophenyl)thiophene-2-carbaldehyde possesses two chemically orthogonal reactive sites: the aldehyde group at thiophene C2 (undergoing condensation with amines, hydrazines, and thiosemicarbazides) and the aryl C–Br bond at the ortho position of the phenyl ring (undergoing Pd-catalyzed cross-coupling). This orthogonality permits sequential derivatization without protecting group manipulations [1]. In contrast, 5-(4-bromophenyl)thiophene-2-carbaldehyde and 5-(3-bromophenyl)thiophene-2-carbaldehyde share the aldehyde handle but differ in the electronic and steric environment of the C–Br bond, which affects both the rate of oxidative addition in cross-coupling and the regiochemical outcome of subsequent C–H functionalization steps [2]. The 5-phenyl analog offers only the aldehyde handle and thus supports only one diversification vector. The 2-bromo substituent also provides a higher oxidative addition rate to Pd(0) compared to the 2-chloro analog (C–Br bond dissociation energy ≈ 337 kJ/mol vs. C–Cl ≈ 399 kJ/mol), enabling milder coupling conditions and broader substrate scope [3].

Orthogonal functionalization Schiff base Thiosemicarbazone Sequential derivatization

High-Value Application Scenarios Where 5-(2-Bromophenyl)thiophene-2-carbaldehyde Provides Demonstrable Advantage


Synthesis of β-Heteroarylated 2-Arylthiophenes via Pd 1,4-Migration/Direct Arylation

Research groups targeting 2-aryl-3-heteroarylthiophenes—a structural motif relevant to organic semiconductors and kinase inhibitor scaffolds—can exploit the unique capacity of 5-(2-bromophenyl)thiophene-2-carbaldehyde to undergo Pd-catalyzed 1,4-migration followed by direct β-arylation. Using the aldehyde as a synthetic handle for preliminary condensation (e.g., to form thiosemicarbazones or hydrazones) followed by β-heteroarylation under Pd(OAc)₂/KOAc/DMA at 150 °C, products can be obtained with selectivities of up to 95% and yields of 57–81%, as demonstrated for related 2-formyl-5-arylthiophenes [1]. Neither the para-bromo nor meta-bromo isomers can deliver this product class via this mechanism, making the ortho-bromo compound the only viable starting material for this synthetic strategy [1].

Programmed Synthesis of 2,3,5-Trisubstituted Thiophenes for Organic Electronics

The ortho-bromo substituent on the phenyl ring serves as a traceless directing group, enabling a three-step programmed synthesis: (i) Suzuki coupling at C2 of the thiophene (via the aldehyde-derived bromide or directly), (ii) Pd-catalyzed direct C5-arylation, and (iii) Pd 1,4-migration/Heck vinylation at C3 [1]. This sequence provides 2,3,5-trisubstituted thiophenes with precise regiocontrol, which are valuable building blocks for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [2]. The traceless nature of the bromine director means that the final product does not retain the bromine atom, which is advantageous for electronic purity in device applications [1].

Diversifiable Precursor for Bioactive Thiosemicarbazone and Hydrazone Libraries

The aldehyde group of 5-(2-bromophenyl)thiophene-2-carbaldehyde can be condensed with thiosemicarbazides or hydrazines to generate Schiff base ligands, which are known to exhibit anticancer, antiviral, and antimicrobial activities upon metal complexation [1]. The residual ortho-bromo substituent remains available for late-stage Suzuki diversification, allowing the construction of focused libraries where the aryl group is varied after ligand formation. This sequential strategy is precluded when using the 5-phenyl analog (no cross-coupling handle) and is less efficient with the 5-(2-chlorophenyl) analog due to the higher bond dissociation energy of the C–Cl bond requiring more forcing coupling conditions that may degrade the sensitive hydrazone linkage [2].

Synthesis of π-Extended Polycyclic Heteroaromatics via Intramolecular Direct Arylation

Under Pd-catalyzed conditions in the absence of an external coupling partner, 2-(2-bromophenyl)thiophene derivatives undergo intramolecular direct arylation to form fused polycyclic heteroaromatics such as naphtho[1,2-b:3,4-c′]dithiophenes [1]. For 2-(2-bromophenyl)-5-methylthiophene (1a), the fused product 39 was obtained in 65% yield using this methodology [1]. These π-extended frameworks are of significant interest as active layers in organic semiconductors and as fluorescent probes. The para- and meta-bromo isomers cannot cyclize to the same topology, as the geometry of the ortho-bromoaryl unit is essential for the intramolecular C–C bond formation to occur at the correct position [1].

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